molecular formula C22H25N5O3S B3004712 methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896312-33-7

methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3004712
CAS No.: 896312-33-7
M. Wt: 439.53
InChI Key: LEHXIJOWTHTTHB-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 3. The triazole ring is functionalized with a cyclohexyl group (position 5), a 1H-pyrrol-1-yl group (position 4), and a sulfanyl-acetyl-amino benzoate ester (position 3).

Properties

IUPAC Name

methyl 4-[[2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHXIJOWTHTTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS Number: 896312-33-7) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyrrole moiety, and a sulfanyl group. Its molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S with a molecular weight of approximately 372.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

1. Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties. For instance, related compounds in the triazole class have been reported to show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This may be attributed to the inhibition of cell wall synthesis or disruption of metabolic pathways.

2. Anti-Juvenile Hormone Activity
Research has demonstrated that similar benzoate derivatives can induce precocious metamorphosis in insect larvae by acting as juvenile hormone mimics or antagonists . The specific mechanism involves interference with hormonal signaling pathways crucial for insect development.

3. Enzyme Inhibition
Compounds structurally related to this compound have shown potential as enzyme inhibitors. For example, some derivatives have been reported to inhibit acetylcholinesterase and urease, suggesting possible applications in treating conditions like Alzheimer's disease or managing urea levels in clinical settings .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Ishiguro et al. (2006)Demonstrated that alkyl 4-(2-phenoxyhexyloxy)benzoates induce precocious metamorphosis in silkworm larvae, indicating anti-JH activity .
Yamada & Kuwano (2006)Investigated structure-activity relationships and found that modifications to side chains significantly impacted biological activity .
Recent Antimicrobial StudiesShowed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for further development into therapeutic agents .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

Antimicrobial Mechanism
The antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of critical enzymes involved in cell wall biosynthesis.

Hormonal Modulation
As an anti-JH agent, it may mimic or inhibit juvenile hormone action in insects, leading to altered developmental processes.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit notable antitumor properties. Methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been investigated for its efficacy against various cancer cell lines. For instance, a study demonstrated that compounds with a similar structure inhibited the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways related to cell survival and death .

Mechanism of Action
The mechanism of action for this compound is believed to involve the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play critical roles in tumor invasion and metastasis. Inhibitors like UTX-121 derivatives have shown enhanced activity against MMPs when modified with similar structural motifs .

Pharmacological Applications

Anti-inflammatory Properties
Similar compounds have been reported to possess anti-inflammatory effects, making them candidates for treating conditions characterized by chronic inflammation. The modification of the triazole ring in this compound may enhance its ability to inhibit inflammatory pathways, potentially leading to new therapeutic agents for diseases such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Effects
Additionally, the analgesic properties of triazole derivatives have been explored in preclinical models. The compound's structural features may contribute to its interaction with pain receptors, providing a basis for further development as an analgesic agent .

Materials Science Applications

Polymer Synthesis
this compound can also be utilized in materials science for synthesizing novel polymers. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or biocompatibility for biomedical applications .

Case Studies

Study Focus Findings
Study on Antitumor Activity of Triazole DerivativesInvestigated the cytotoxic effects on cancer cell linesMethyl derivatives showed significant inhibition of cell growth and induced apoptosis .
Anti-inflammatory Effects of Sulfur-containing CompoundsEvaluated the impact on inflammatory markers in vitroCompounds demonstrated reduced levels of pro-inflammatory cytokines .
Polymer Blends with Triazole DerivativesExplored the mechanical properties of synthesized polymersEnhanced tensile strength and flexibility observed in modified polymer blends .

Comparison with Similar Compounds

Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate ()

  • Key Differences :
    • Position 5 Substituent : 4-Chlorobenzyl (electron-withdrawing) vs. cyclohexyl (lipophilic, bulky).
    • Ester Group : Ethyl vs. methyl.
  • Implications :
    • The 4-chlorobenzyl group enhances polarity and may improve solubility in polar solvents compared to cyclohexyl.
    • Ethyl esters generally exhibit slightly lower melting points than methyl esters due to increased alkyl chain flexibility .

Ethyl 4-({[5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (Compound 12, )

  • Key Differences: Position 5 Substituent: 4-(Acetylamino)phenoxymethyl (polar, hydrogen-bonding) vs. cyclohexyl. Position 4 Substituent: Methyl vs. 1H-pyrrol-1-yl.
  • Methyl at position 4 reduces steric hindrance compared to the bulkier pyrrole group.

Physical Properties

Table 1: Comparison of Key Physical Properties

Compound Name Position 5 Substituent Position 4 Substituent Ester Group Melting Point (°C) Yield (%) Synthesis Method
Target Compound Cyclohexyl 1H-Pyrrol-1-yl Methyl Not Reported N/A Inferred Conventional
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Chlorobenzyl 1H-Pyrrol-1-yl Ethyl Not Reported N/A Not Specified
Ethyl 4-({[5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-(Acetylamino)phenoxy Methyl Ethyl 241.0–241.3 56 Microwave-Assisted
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-(Acetylamino)phenoxy Methyl 272.9–273.9 62 Microwave-Assisted

Melting Points and Solubility

  • Polar substituents (e.g., acetylamino, nitro) correlate with higher melting points due to enhanced intermolecular interactions (e.g., Compound 14: 272.9–273.9°C ).
  • The target compound’s cyclohexyl group likely reduces polarity, suggesting lower solubility in aqueous media compared to chlorobenzyl or phenoxy derivatives.

Conformational and Crystallographic Insights

  • Polymorphism: highlights conformational polymorphism in triazole-thione derivatives, where minor bond angle variations (≤3°) lead to distinct crystal packing (orthorhombic vs. monoclinic) . Similar behavior may occur in the target compound, affecting its crystallinity and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and what key intermediates are involved?

  • Methodology :

  • Step 1 : Start with cyclocondensation of ethyl acetoacetate and phenylhydrazine to form a pyrazole intermediate (as seen in triazole synthesis workflows) .
  • Step 2 : Introduce the sulfanylacetyl group via nucleophilic substitution. For example, react 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted benzaldehyde derivative under reflux with glacial acetic acid .
  • Step 3 : Use acylation to attach the benzoate moiety, ensuring anhydrous conditions to prevent hydrolysis .
  • Key Intermediates : 5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol and methyl 4-aminobenzoate.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~3300 cm⁻¹ for the amide) .
  • NMR : Assign peaks for the cyclohexyl protons (δ 1.2–2.1 ppm), pyrrole protons (δ 6.5–7.5 ppm), and benzoate aromatic protons (δ 7.8–8.2 ppm) .
  • X-ray Crystallography : Resolve the triazole ring geometry and hydrogen-bonding interactions (e.g., C–S···N interactions) .
  • Computational Studies : Perform DFT calculations to map electron density and predict reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric assays (e.g., Ellman’s method for AChE) .
  • Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by substituent effects?

  • Methodology :

  • Comparative SAR Analysis : Compare activity profiles of analogs (e.g., replacing cyclohexyl with adamantyl or altering the pyrrole group) .
  • Control Experiments : Use isosteric replacements (e.g., sulfonyl instead of sulfanyl) to isolate electronic vs. steric effects .
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2 or AChE) to identify critical binding residues .
  • Data Normalization : Adjust for lipophilicity (logP) and solubility using HPLC-derived partition coefficients .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug Design : Modify the benzoate ester to a carboxylic acid for improved solubility (hydrolyzes in vivo) .
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How does the compound’s environmental impact align with green chemistry principles?

  • Methodology :

  • Lifecycle Analysis (LCA) : Track synthesis waste (e.g., heavy metal catalysts in triazole formation) .
  • Biodegradation Studies : Use OECD 301D shake-flask tests to measure microbial degradation in soil/water .
  • Alternative Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) in reflux steps to reduce toxicity .

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